![molecular formula C15H15N3O3 B7589898 2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589898.png)
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
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Overview
Description
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound with a molecular formula of C16H14N4O3. It is also known as PDI, and it belongs to the class of isoquinoline derivatives. PDI has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of PDI is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PDI has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. PDI has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
PDI has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. PDI has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, PDI has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of PDI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. PDI is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one of the limitations of PDI is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of PDI is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on PDI. One potential area of investigation is the development of PDI-based fluorescent probes for detecting metal ions in biological systems. Another potential area of research is the optimization of the synthesis method for PDI to improve the yield and purity of the product. Additionally, further studies are needed to fully elucidate the mechanism of action of PDI and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Synthesis Methods
The synthesis of PDI involves the reaction of 2-acetylpyrazine with 3,4-dihydroisoquinoline-4-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield PDI. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
PDI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. PDI has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, PDI has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(10-18-7-3-6-16-18)17-8-11-4-1-2-5-12(11)13(9-17)15(20)21/h1-7,13H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSWQFQEMLNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)CN3C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
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